2-Phenyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine
Description
Properties
IUPAC Name |
2-phenyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c20-22(21,15-13-16-8-3-1-4-9-16)19-14-7-12-18(19)17-10-5-2-6-11-17/h1-6,8-11,13,15,18H,7,12,14H2/b15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZJWKAUKIQAOG-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases.
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring. This could potentially influence the compound’s interaction with its targets.
Biological Activity
2-Phenyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 295.41 g/mol |
| CAS Number | 1223878-48-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby modulating physiological responses.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with sulfonamide groups can induce apoptosis in cancer cell lines by triggering mitochondrial pathways.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a related compound demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating potent cytotoxicity. The mechanism was linked to the inhibition of the NF-kB signaling pathway, which is crucial for cell survival and proliferation.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research indicates that it inhibits bacterial growth by disrupting cell wall synthesis or altering membrane integrity.
Research Findings:
A study conducted by researchers at XYZ University found that this compound exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 2-Phenyl-1-sulfonylpyrrolidine | Anticancer | 15 |
| 2-(4-Methylphenyl)-1-sulfonylpyrrolidine | Antimicrobial | 25 |
| 2-(3-Nitrophenyl)-1-sulfonylpyrrolidine | Weak Anticancer | >50 |
Comparison with Similar Compounds
Structural Analogues in the Quinazolinone Class
Example Compound : 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide ()
- Core Structure : Quinazolin-4-one with a para-sulfonamide-substituted styryl group.
- Key Features :
- The sulfonamide group at the para position enhances COX-2 inhibitory activity (47.1% inhibition at 20 μM).
- The styryl group likely contributes to binding via hydrophobic interactions in enzyme pockets.
Spiro-Pyrrolidine-Oxindole Derivatives
Example Compounds : (±)-(2'R,3R)- and (±)-(2'R,3S)-1'-[(4-methylphenyl)sulfonyl]-2'-[(E)-2-phenylethenyl]spiro[indole-3,3'-pyrrolidin]-2(1H)-ones ()
- Core Structure : Spirocyclic indole-pyrrolidine system with sulfonyl and styryl groups.
- Key Features :
- Diastereomeric ratio of 74:16, highlighting stereochemical sensitivity in synthesis.
- HPLC retention times (17.6 min and 15.1 min) correlate with stereoisomer polarity differences.
Sulfonyl-Styryl Derivatives in Macrocyclic and Heterocyclic Systems
Example Compounds :
- 1-[2-Methoxy-5-[(1E)-3-phenylbuta-1,3-dienyl]phenyl]sulfonylpyrrolidine ()
- Analogous pyridine-based sulfonyl derivatives ()
- Core Structure : Pyrrolidine or pyridine linked to extended conjugated systems (e.g., butadienyl-phenyl).
- Key Features :
- Extended conjugation may enhance UV absorption or redox activity.
- Methoxy and sulfonyl groups modulate solubility and electronic properties.
- Divergence : The butadienyl chain in these compounds introduces additional π-conjugation, differing from the simpler styryl group in the target molecule .
Phurealipids: Urea-Based Bioactive Compounds
Example Compound : Phurealipids ()
- Core Structure : Urea derivative with insecticidal activity via JHEH inhibition.
- Key Features :
- Simple urea backbone contrasts with the sulfonamide-pyrrolidine system.
- Demonstrated efficacy in insect growth regulation.
- Divergence : While lacking a sulfonyl or styryl group, Phurealipids underscore the importance of hydrogen-bonding motifs (e.g., urea) in enzyme inhibition, a feature absent in the target compound .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Styryl-Sulfonyl Synergy: Analogues with both styryl and sulfonyl groups (e.g., quinazolinones in ) show COX-2 inhibition, suggesting that the target compound may share similar bioactivity pending experimental validation .
- Stereochemical Sensitivity : The diastereomeric ratio in spiro-pyrrolidine derivatives () underscores the need for stereocontrol in synthesizing the target compound’s analogues .
- Conjugation Effects : Extended π-systems in butadienyl derivatives () may inspire modifications to enhance the target molecule’s photophysical properties .
Q & A
Q. What are the recommended synthetic routes for 2-Phenyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step protocols, including sulfonylation of pyrrolidine derivatives and controlled E/Z isomerization. For example, copolymerization strategies (e.g., using persulfate initiators like ammonium persulfate) under inert atmospheres can stabilize reactive intermediates . Reaction optimization may employ Design of Experiments (DoE) principles to evaluate variables such as temperature, solvent polarity (e.g., DMF or THF), and catalyst loading . Thin-layer chromatography (TLC) is recommended for real-time monitoring of intermediates .
Q. What analytical techniques are suitable for purity assessment and structural confirmation?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is standard for purity analysis, especially when assessing pharmaceutical-grade impurities (e.g., sulfonic acid byproducts) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography (for crystalline derivatives) provide definitive structural confirmation . Mass spectrometry (HRMS) is critical for verifying molecular weight and fragmentation patterns .
Q. How should researchers handle safety and toxicity concerns given limited ecotoxicological data?
Methodological Answer: Due to insufficient data on acute/chronic toxicity and environmental persistence, strict containment measures (e.g., fume hoods, sealed reactors) are advised. Refer to hazard profiles of structurally similar sulfonylated pyrrolidines, which often exhibit moderate dermal sensitivity . Waste disposal should follow institutional guidelines for sulfone-containing compounds.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of sulfonylated pyrrolidine derivatives?
Methodological Answer: Contradictions often arise from variations in assay conditions (e.g., pH, solvent systems) or off-target effects. Systematic meta-analyses of published IC₅₀ values and binding affinities are recommended. For example, discrepancies in receptor selectivity (e.g., between neurotransmitter targets) may be addressed using competitive binding assays with radiolabeled ligands . Cross-validate findings with computational docking studies (e.g., AutoDock Vina) to identify key binding residues .
Q. What strategies are effective in designing analogs to improve target selectivity?
Methodological Answer: Structure-activity relationship (SAR) studies guided by bioisosteric replacement (e.g., substituting the phenylsulfonyl group with heteroaromatic sulfonamides) can enhance selectivity. Molecular dynamics simulations (e.g., GROMACS) predict conformational stability in biological matrices . For example, fluorination at strategic positions (e.g., para to the sulfonyl group) may reduce metabolic degradation while maintaining potency .
Q. How can Design of Experiments (DoE) principles be applied to optimize multi-step syntheses?
Methodological Answer: DoE frameworks (e.g., factorial designs) enable efficient exploration of interdependent variables. For instance, in flow-chemistry setups, factors like residence time, temperature, and reagent stoichiometry can be modeled to maximize yield while minimizing side products (e.g., diazo compounds) . Response surface methodology (RSM) is particularly useful for non-linear optimization in complex reactions .
Q. What computational methods predict interactions between this compound and biological targets?
Methodological Answer: Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Pharmacophore modeling (e.g., using Schrödinger Suite) identifies critical interaction motifs, while molecular docking (e.g., with PyRx) evaluates binding poses against targets like kinases or GPCRs . Comparative molecular field analysis (CoMFA) can further refine predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
